Ethyl 2-methyl-1-naphthoate
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Overview
Description
Ethyl 2-methyl-1-naphthoate is an organic compound belonging to the family of naphthalene derivatives. It is characterized by its molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-1-naphthoate can be synthesized through the esterification of 2-methyl-1-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced distillation methods can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can convert it into different naphthalene derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 2-methyl-1-naphthoic acid.
Reduction: Various reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Ethyl 2-methyl-1-naphthoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving naphthalene derivatives.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its biological effects .
Comparison with Similar Compounds
- Ethyl 1-naphthoate
- Methyl 2-naphthoate
- Ethyl 2-naphthoate
Comparison: Ethyl 2-methyl-1-naphthoate is unique due to the presence of a methyl group at the second position of the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to ethyl 1-naphthoate, it exhibits different substitution patterns and reactivity profiles. Methyl 2-naphthoate and ethyl 2-naphthoate share similar structural features but differ in their ester groups, affecting their physical and chemical properties .
Properties
IUPAC Name |
ethyl 2-methylnaphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNMJCHGVZYPHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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